
An In-depth Technical Guide to the Molecular
Structure of Dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dimethylphenylsilane

Cat. No.: B1631080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of

dimethylphenylsilane, a versatile organosilicon compound. While precise, experimentally

determined structural parameters for dimethylphenylsilane are not readily available in the

current body of scientific literature, this document extrapolates likely structural features based

on data from analogous compounds and established principles of chemical bonding. This guide

also details the advanced experimental and computational methodologies employed to

elucidate the structures of similar organosilicon molecules.

Introduction to Dimethylphenylsilane
Dimethylphenylsilane, with the chemical formula C₆H₅SiH(CH₃)₂, is an organosilicon

compound that features a silicon atom bonded to a phenyl group, two methyl groups, and a

hydrogen atom.[1][2] Its unique combination of a bulky aromatic ring and smaller alkyl groups

attached to a central silicon atom imparts specific steric and electronic properties that make it a

valuable reagent and building block in organic synthesis and materials science.[3][4]

Understanding its three-dimensional structure is crucial for predicting its reactivity, designing

novel catalysts, and developing new materials.

Molecular Structure and Geometry
The central silicon atom in dimethylphenylsilane is sp³ hybridized, leading to a tetrahedral

geometry around the silicon center. The substituents—a phenyl group, two methyl groups, and
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a hydrogen atom—are arranged at the vertices of this tetrahedron.

Bond Lengths and Angles: An Extrapolative Approach
Direct experimental data from techniques such as gas-phase electron diffraction (GED) or

microwave spectroscopy for dimethylphenylsilane are not available in published literature.

However, we can infer the approximate bond lengths and angles by examining data from

closely related molecules, such as diphenylsilane, and from the general principles of covalent

bonding.

For instance, a gas-phase study of diphenylsilane revealed a C-Si-C bond angle of 109.6(2)°,

which is very close to the ideal tetrahedral angle of 109.5°.[5] The Si-C(phenyl) bond length in

diphenylsilane was determined to be 1.855(9) Å.[5] It is expected that the Si-C(phenyl) bond in

dimethylphenylsilane will be of a similar length. The Si-C(methyl) bond lengths are

anticipated to be slightly shorter than the Si-C(phenyl) bond due to the different hybridization of

the carbon atoms (sp³ vs. sp²). The C-Si-C bond angle involving the two methyl groups is likely

to be slightly smaller than the ideal tetrahedral angle due to steric repulsion from the larger

phenyl group, while the C(phenyl)-Si-C(methyl) angles may be slightly larger.

Table 1: Estimated Molecular Geometry of Dimethylphenylsilane
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Parameter Expected Value Range Rationale

Bond Lengths (Å)

Si-C(phenyl) 1.85 - 1.87

Based on experimental data

for diphenylsilane and other

phenylsilanes.[5]

Si-C(methyl) 1.84 - 1.86
Expected to be slightly shorter

than Si-C(phenyl) bonds.

Si-H 1.48 - 1.50
Typical Si-H bond length in

silanes.

C-C (in phenyl ring) ~1.40
Average C-C bond length in an

aromatic ring.

C-H (in phenyl ring) ~1.09
Typical aromatic C-H bond

length.

C-H (in methyl group) ~1.10
Typical aliphatic C-H bond

length.

Bond Angles (°)

C(methyl)-Si-C(methyl) 107 - 109

May be slightly compressed

from the ideal tetrahedral

angle due to steric hindrance

from the phenyl group.

C(phenyl)-Si-C(methyl) 109 - 111

May be slightly expanded from

the ideal tetrahedral angle to

accommodate the bulky phenyl

group.

H-Si-C 108 - 110
Expected to be close to the

tetrahedral angle.

Si-C-C (phenyl) ~120

Reflects the sp² hybridization

of the carbon atom in the

phenyl ring.
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H-C-H (methyl) ~109.5
Typical tetrahedral angle for an

sp³ hybridized carbon.

Disclaimer: The values presented in this table are estimations based on data from analogous

compounds and established chemical principles. They are not experimentally determined

values for dimethylphenylsilane.

Conformational Analysis
The primary conformational flexibility in dimethylphenylsilane arises from the rotation of the

phenyl group around the Si-C bond and the rotation of the methyl groups around their

respective Si-C bonds. The barrier to rotation of the silyl group in phenylsilanes is influenced by

electronic effects, such as hyperconjugation between the Si-H or Si-C bonds and the π-system

of the phenyl ring.[6] For phenylsilane, the staggered conformation is the most stable in the S1

electronic state, while the eclipsed conformation is more stable in the cation ground state.[5] A

similar interplay of steric and electronic factors would govern the preferred conformation of

dimethylphenylsilane.

Methodologies for Structural Determination
The precise determination of molecular structures in the gas phase, free from intermolecular

interactions, is typically achieved through a combination of experimental techniques and

computational methods.

Experimental Protocols
Gas-Phase Electron Diffraction (GED): This technique involves passing a high-energy beam

of electrons through a gaseous sample of the molecule. The electrons are diffracted by the

atoms in the molecules, producing a diffraction pattern that can be analyzed to determine the

internuclear distances and, consequently, the bond lengths, bond angles, and torsional

angles of the molecule.

Microwave Spectroscopy: This high-resolution spectroscopic technique measures the

rotational transitions of molecules in the gas phase. By analyzing the frequencies of these

transitions, highly accurate rotational constants can be determined. These constants are

directly related to the moments of inertia of the molecule, which in turn depend on its
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geometry. For complex molecules, the analysis of the spectra of different isotopologues is

often necessary to determine a complete and unambiguous structure.[5]

Computational Methods
In the absence of experimental data, or to complement it, ab initio and Density Functional

Theory (DFT) calculations are powerful tools for predicting molecular structures and properties.

Ab initio Calculations: These methods solve the Schrödinger equation from first principles,

without the use of empirical parameters. Methods like Møller-Plesset perturbation theory

(MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular

geometries.[6]

Density Functional Theory (DFT): DFT methods calculate the electronic structure of a

molecule based on its electron density rather than the many-electron wavefunction.

Functionals such as B3LYP are widely used to predict molecular geometries with a good

balance of accuracy and computational cost.[5]

Visualization of Molecular Structure
The following diagram illustrates the key structural relationships and steric considerations

within the dimethylphenylsilane molecule.
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Logical Relationships in Dimethylphenylsilane Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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